Ethyldimethylsilane
Description
Significance of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon compounds, which contain carbon-silicon bonds, are pivotal in modern chemical research and industry. bohrium.comzmsilane.com Their distinct properties, such as thermal stability, flexibility, and resistance to oxidation and UV radiation, make them indispensable in a wide array of applications. zmsilane.com These compounds are integral to the production of silicones, which are used in sealants, adhesives, and medical devices. numberanalytics.com In organic synthesis, organosilicon compounds serve as versatile reagents, catalysts, and intermediates. bohrium.comnumberanalytics.com Their ability to form stable silicon-carbon bonds has paved the way for the synthesis of complex molecules and has enhanced the selectivity of chemical reactions. numberanalytics.com Furthermore, the incorporation of silicon into pharmaceuticals is an area of growing interest, as it can lead to compounds with improved potency and reduced side effects. numberanalytics.comrsc.org
Research Context of Hydrosilanes in Advanced Chemical Synthesis
Hydrosilanes, which are organosilicon compounds containing a silicon-hydrogen (Si-H) bond, are of particular importance in advanced chemical synthesis. The Si-H bond is a key functional group that allows hydrosilanes to participate in a variety of chemical transformations. vulcanchem.com One of the most significant applications of hydrosilanes is in hydrosilylation reactions, a fundamental process for creating silicon-carbon bonds. chromatographyonline.comresearchgate.net This reaction is crucial for producing a wide range of organosilicon compounds, including organofunctional silanes and silicones. researchgate.net
Hydrosilanes also serve as reducing agents in organic synthesis. vulcanchem.com For example, they can be used to reduce carboxylic acids to alcohols. azmax.co.jp The development of new catalytic systems for hydrosilylation and other reactions involving hydrosilanes is an active area of research, with the goal of improving efficiency and selectivity. researchgate.net Recent advancements have focused on the use of metal-nanoparticle catalysts for the selective transformation of hydrosilanes. acs.org
Overview of Ethyldimethylsilane's Role in Modern Synthetic Methodologies
This compound, with the chemical formula CH₃CH₂SiH(CH₃)₂, is a specific hydrosilane that has found utility in various synthetic methodologies. sigmaaldrich.com Its Si-H bond makes it a useful reagent in several types of chemical reactions. vulcanchem.com
One of the primary roles of this compound is as a reducing agent. It has been employed in the ligand-free cleavage of carbon-sulfur bonds. sigmaaldrich.com Additionally, it acts as a promoter in the cycloisomerization of 1,6-dienes when used with a palladium catalyst. sigmaaldrich.com
The physical and chemical properties of this compound, such as its low boiling point and volatility, influence its application and handling. vulcanchem.com It is a liquid at room temperature and is highly flammable. vulcanchem.comsigmaaldrich.com
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₂Si |
| Molecular Weight | 88.22 g/mol |
| Boiling Point | 44-46 °C |
| Density | 0.668 g/mL at 25 °C |
| Refractive Index | n20/D 1.378 |
| Vapor Pressure | 6.05 psi (20 °C) |
This table is based on data from multiple sources. vulcanchem.comsigmaaldrich.comchemdad.com
Academic Research Trajectories and Future Directions for this compound Chemistry
Current and future research involving this compound and related hydrosilanes is focused on several key areas. One significant trajectory is the development of more efficient and environmentally friendly methods for synthesizing silanols from hydrosilanes. rsc.org This involves the use of novel catalysts, such as gold nanoparticles, for the dehydrogenative oxidation of hydrosilanes. rsc.org
Another area of active investigation is the study of dihydrogen bonds involving hydrosilanes. Spectroscopic and theoretical studies of clusters like phenol-ethyldimethylsilane are providing fundamental insights into the nature of these interactions. researchgate.netaip.org Understanding these bonds is crucial as they are intermediates in important chemical reactions. aip.org
The development of new synthetic methods utilizing this compound and other hydrosilanes continues to be a priority. This includes their use in the synthesis of chlorosilanes, which are important precursors in organic synthesis. nih.gov Research into the catalytic activation of the Si-H bond in hydrosilanes is expected to lead to new applications in materials science and medicinal chemistry. acs.org Furthermore, derivatives of this compound are being explored for applications in areas such as CO2 capture. vulcanchem.com
Structure
2D Structure
Properties
InChI |
InChI=1S/C4H11Si/c1-4-5(2)3/h4H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISMKWTHPWHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883561 | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-21-4 | |
| Record name | Silane, ethyldimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.965 | |
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Synthetic Methodologies Involving Ethyldimethylsilane As a Reagent
Ethyldimethylsilane in Reductive Chemical Transformations
This compound is employed as a reducing agent in several notable chemical transformations, including the cleavage of carbon-sulfur bonds and the reduction of carbonyl compounds. These reactions often proceed with high selectivity and under mild conditions.
The reductive cleavage of carbon-sulfur (C–S) bonds is a significant transformation in organic synthesis, particularly for the desulfurization of organosulfur compounds. This compound has been utilized as a reductant in nickel-catalyzed systems for the desulfurization of aryl thioethers. In a notable example, a nickel-doped dehydrobenzoannulene-based two-dimensional covalent organic framework (Ni-DBA-2D-COF) acts as a single-atom catalyst for this transformation. This catalytic system demonstrates high efficiency in the reductive cleavage of aryl C–S bonds. For instance, the reaction of methyl(naphthalen-2-yl)sulfane to yield naphthalene (B1677914) was achieved with an 87% yield using this compound as the reducing agent in toluene (B28343) at 130°C. chemicalbook.com The proposed mechanism involves a Ni(0)/Ni(II) catalytic cycle, where the oxidative addition of the C–S bond to the nickel center is a key step.
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic chemistry. While powerful reducing agents like lithium aluminum hydride are commonly used, milder and more selective methods are continuously sought. It has been reported that this compound, in the presence of a ruthenium catalyst, can be used to reduce aliphatic carboxylic acids to their corresponding alcohols. chemicalbook.com The development of catalytic systems for this transformation is an active area of research, with various transition metal catalysts and silanes being explored to improve efficiency and functional group tolerance. nih.govchemistryviews.orgrsc.orgresearchgate.netnih.govorganic-chemistry.org The general mechanism for silane-based reductions of carboxylic acids often involves the formation of a silyl (B83357) ester intermediate, which is then further reduced to the alcohol. chemistryviews.org
This compound demonstrates selectivity in the reduction of α,β-unsaturated carbonyl compounds. In the presence of an acid catalyst, the reduction of α,β-unsaturated ketones or aldehydes with this compound results in a 1,4-addition, leading to the reduction of the carbon-carbon double bond while leaving the carbonyl group intact. This selectivity is particularly useful in complex molecules where multiple reducible functional groups are present. An example of this is the reduction of a styrenic double bond within an α,β-unsaturated system, which can be selectively reduced to the corresponding saturated ketone.
Catalytic Reduction of Carboxylic Acids to Corresponding Alcohols
Hydrosilylation Reactions Facilitated by this compound
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful method for the formation of organosilicon compounds. This compound is a common reagent in these reactions, which are typically catalyzed by transition metals.
A variety of transition metal complexes, particularly those of platinum, rhodium, and nickel, are effective catalysts for the hydrosilylation of alkenes and alkynes with this compound. epfl.chnih.govnih.govmdpi.comnih.govgoogle.comgoogle.com The regioselectivity and stereoselectivity of the reaction are often dependent on the choice of catalyst, ligand, and substrate.
For instance, the hydrosilylation of terminal alkynes with this compound can yield different isomers depending on the catalyst. With certain rhodium catalysts, the reaction with acetylene (B1199291) can produce the thermodynamically less favored cis-vinylsilane as the major product. researchgate.net In the case of styrenes, platinum complexes such as those containing divinyldisiloxane (dvs) and phosphine (B1218219) ligands have been shown to be selective catalysts for hydrosilylation. researchgate.net
Table 1: Transition Metal-Catalyzed Hydrosilylation with this compound
| Substrate | Catalyst | Product Type | Selectivity | Yield | Reference(s) |
|---|---|---|---|---|---|
| Terminal Alkynes | Rhodium Complex | cis-Vinylsilane | Major Product | - | researchgate.net |
| Styrenes | Pt(dvs)PPh3 complex | β-isomer | Selective | - | researchgate.net |
| 1-Octene | MeAPDICoNs | Silylated Octane | - | - | |
| Terminal Alkynes | Pt(DVDS)/P(iBuNCH2CH2)3N | β-(E)-Vinylsilane | 97-99% | 76-98% | researchgate.net |
| α,β-Unsaturated Ketones | Rhodium or Copper Catalyst | Saturated Ketone | 1,4-addition | - |
Data presented is representative of reported findings. Yields and selectivities can vary based on specific reaction conditions.
The hydrosilylation of unsaturated compounds with this compound provides a direct route to a wide array of functionalized organosilicon derivatives. sciepub.comnih.gov These products serve as valuable intermediates in organic synthesis and as monomers for the production of silicone-based materials.
A primary application is the synthesis of vinylsilanes from alkynes. The platinum-catalyzed hydrosilylation of terminal alkynes with this compound can be controlled to produce either the E- or Z-vinylsilane with high selectivity, depending on the catalytic system. researchgate.net These vinylsilanes are versatile building blocks in cross-coupling reactions and other transformations.
Furthermore, this compound can be used to introduce silyl groups onto polymeric backbones. For example, the hydrosilylation of vinyl-functionalized poly(dimethylsiloxane) (PDMS) with a molecule containing an ethyldimethylsilyl group can be used to create macroinitiators for atom transfer radical polymerization (ATRP), leading to the synthesis of block copolymers.
The reaction can also be used to synthesize silyl ethers from alcohols, although this is more commonly achieved with silyl chlorides. organic-chemistry.orgwikipedia.orgnih.govredalyc.orgnih.gov However, under certain catalytic conditions, the dehydrogenative coupling of alcohols with this compound can produce the corresponding ethyldimethylsilyl ether.
Table 2: Synthesis of Organosilicon Derivatives using this compound
| Reactant(s) | Catalyst | Product | Application/Significance | Reference(s) |
|---|---|---|---|---|
| Terminal Alkyne + this compound | Platinum or Rhodium Complex | Vinylsilane | Synthetic intermediate | researchgate.netresearchgate.net |
| Vinyl Chloride + this compound | Platinum or Palladium Catalyst | Ethyldimethylchlorosilane | Monomer for silicones | |
| Vinyl-functionalized Polymer + this compound derivative | Karstedt's Catalyst | Silyl-functionalized Polymer | Macroinitiator for block copolymers | |
| Alcohol + this compound | Dehydrogenative Coupling Catalyst | Ethyldimethylsilyl Ether | Protecting group, synthetic intermediate | organic-chemistry.orgnih.gov |
This compound in Polymerization Architectures
The controlled synthesis of polymers with complex architectures is a significant area where this compound has demonstrated its value. Its role in both group transfer polymerization and atom transfer radical polymerization allows for the creation of well-defined, non-linear polymer structures.
This compound plays a key role in the synthesis of star-shaped polymers via Group Transfer Polymerization (GTP). In a notable example, it is used as a hydrosilylane in the tris(pentafluorophenyl)borane-catalyzed GTP of N,N-diethylacrylamide to produce four-armed star-shaped polymers. scientific.netresearchgate.net This "core-first" method results in polymers with predictable molecular weights and narrow molecular weight distributions (M_w/M_n = 1.17). scientific.netresearchgate.net The optimal performance in this synthesis was achieved with a precursor to hydrosilylation agent ratio of 1:4.2. scientific.netresearchgate.net Star-shaped polymers are of particular interest due to their highly branched structures and unique rheological properties. researchgate.net
| Polymerization Method | Polymer Type | Monomer | Role of this compound | Catalyst | Key Findings |
| Group Transfer Polymerization (GTP) | Four-armed star-shaped polymer | N,N-diethylacrylamide | Hydrosilylane | Tris(pentafluorophenyl)borane | Produced polymers with predictable molecular weights and narrow polydispersity (Mw/Mn = 1.17). scientific.netresearchgate.net |
In the realm of Atom Transfer Radical Polymerization (ATRP), this compound is instrumental in the synthesis of macroinitiators, which are polymeric chains capable of initiating further polymerization. vt.edu For instance, a methacryloxypropyl-terminated poly(dimethylsiloxane) (PDMS) can be reacted with this compound in the presence of Wilkinson's catalyst. vt.edu This reaction creates a macroinitiator that is subsequently used in the GTP of various acrylates and methacrylates, catalyzed by tetrabutylammonium (B224687) bibenzoate. vt.edu This approach allows for the synthesis of block copolymers with well-defined segments. The development of attachable initiators for ATRP has been a significant advancement, enabling the synthesis of block and graft copolymers from materials like PDMS. cmu.edu
| Polymerization Method | Application | Precursor | Catalyst for Macroinitiator Synthesis | Subsequent Polymerization | Resulting Polymer |
| Atom Transfer Radical Polymerization (ATRP) | Macroinitiator Synthesis | Methacryloxypropyl-terminated PDMS | Wilkinson's catalyst | Group Transfer Polymerization (GTP) of acrylates/methacrylates | Block copolymers |
Group Transfer Polymerization (GTP) for Star-Shaped Polymers
Crosslinking Applications Involving Hydrosilylation
Hydrosilylation, a reaction involving the addition of a Si-H bond across a double or triple bond, is a cornerstone of silicone chemistry, and this compound is a relevant reagent in this context. researchgate.net This process is widely used for the crosslinking of silicone polymers to form elastomers and for creating silicone-based release coatings. researchgate.net The reaction is typically catalyzed by precious metals like platinum. researchgate.net this compound, along with other silanes, can influence the stereoselectivity of hydrosilylation reactions, sometimes favoring the formation of thermodynamically less favorable isomers. researchgate.net Furthermore, cobalt-based catalysts have been explored for dehydrogenative silylation and crosslinking, offering potential alternatives to precious metal catalysts. google.com These cobalt catalysts can be used to functionalize or crosslink commercially important polymers like polybutadiene (B167195) and polyisoprene at lower temperatures than traditionally required. google.com
The crosslinking process often involves the reaction between vinyl-terminated polymers and a crosslinker containing Si-H groups, facilitated by a catalyst. nih.gov This addition curing mechanism is common in the formation of polydimethylsiloxane (B3030410) (PDMS) matrices for various applications. nih.gov
| Crosslinking Application | Reaction Type | Role of this compound | Catalysts | Key Features |
| Silicone Polymer Curing | Hydrosilylation | Si-H reactant | Platinum-based, Cobalt-based | Forms elastomers and coatings. researchgate.net Can influence stereoselectivity. researchgate.net Cobalt catalysts offer lower temperature crosslinking. google.com |
| PDMS Matrix Formation | Addition Curing | Component of crosslinking system | Platinum-based | Creates crosslinked networks for applications like drug delivery. nih.gov |
Carbon-Hydrogen Bond Silylation Strategies Utilizing this compound
The direct silylation of carbon-hydrogen (C-H) bonds represents a powerful tool for the functionalization of organic molecules. This compound can be employed in such reactions. For instance, transition-metal-free silylation of aromatic compounds can be achieved using a combination of an organosilane like this compound and a strong base, such as potassium t-butoxide. google.com This method allows for the direct replacement of a C-H bond with a C-Si bond. google.com
Additionally, earth-abundant metal catalysts are being developed for C-Si bond formation. caltech.edu Smaller silanes, including this compound, are effective in the silylation of alkynes under these catalytic systems. caltech.edu Iridium-catalyzed silylation of aromatic C-H bonds has also been demonstrated, showcasing the versatility of catalytic approaches to C-H functionalization. nih.gov
| Silylation Strategy | Substrate | Reagents | Key Features |
| Transition-Metal-Free Silylation | Aromatic Compounds | This compound, Strong Base (e.g., potassium t-butoxide) | Direct C-H to C-Si bond formation without a transition metal. google.com |
| Earth-Abundant Metal Catalysis | Alkynes | This compound, Metal Catalyst | Utilizes non-precious metals for C-Si bond formation. caltech.edu |
| Iridium-Catalyzed Silylation | Aromatic Compounds | Silane (B1218182), Iridium Catalyst | Catalytic functionalization of aromatic C-H bonds. nih.gov |
Functionalization of Organometallic Precursors with this compound
The search results did not provide specific details on the functionalization of organometallic precursors with this compound within the defined scope.
Thiol-Ene Click Reactions with Preservation of the Si-H Bond in this compound
"Click chemistry" refers to a class of reactions that are rapid, efficient, and produce high yields with minimal byproducts. mt.com The thiol-ene reaction, a prominent example of click chemistry, involves the addition of a thiol to an alkene. mt.comnih.gov A significant advancement in this area is the ability to perform thiol-ene reactions on vinyl or allylsilanes while preserving the reactive Si-H bond within the silane molecule. rsc.org
This methodology allows for the synthesis of functional hydrosilanes with high, often quantitative, yields. rsc.orgresearchgate.net The reaction can be initiated either by radical initiators like AIBN or by UV light. rsc.orgresearchgate.net This approach enables the introduction of various functional groups, including aliphatic, aromatic, carboxyl, and alkoxysilyl moieties, onto the silane scaffold. rsc.org This preservation of the Si-H bond is crucial as it allows for subsequent hydrosilylation or other reactions, making these functionalized silanes valuable building blocks for more complex materials, including Si-H-containing monoliths and aerogels. rsc.org
| Reaction Type | Substrates | Initiator | Key Feature | Resulting Products |
| Thiol-Ene Click Reaction | Vinyl or Allylsilanes (containing Si-H), Thiols | Radical (AIBN) or UV initiation | Preservation of the Si-H bond in the silane. rsc.orgresearchgate.net | Functionalized hydrosilanes with aliphatic, aromatic, carboxyl, or alkoxysilyl groups. rsc.org |
This compound in the Synthesis of Complex Chemical Systems
Role as an Intermediate in Pharmaceutical Compound Development
This compound is categorized as a pharmaceutical intermediate, a chemical compound that serves as a building block in the synthesis of active pharmaceutical ingredients (APIs). vulcanchem.comchemicalbook.com Pharmaceutical intermediates are crucial components in the drug development pipeline, bridging the gap between basic starting materials and the final, complex API. chemdad.comlookchem.comgoogle.com The quality and purity of these intermediates are paramount as they directly impact the efficacy and safety of the resulting medication. lookchem.com
Advanced intermediates streamline the API synthesis process, which can lead to reduced costs, fewer conversion steps, and increased production yields. chemdad.com Their diverse chemical functionalities enable the synthesis of a wide array of APIs, tailored to specific therapeutic needs. chemdad.com
| Scalability | Well-designed intermediates facilitate the scaling up of production from laboratory to commercial quantities for clinical trials and market supply. | lookchem.com |
Application in Photodirected Oligonucleotide Array Synthesis
Photodirected oligonucleotide array synthesis is a sophisticated method used to fabricate high-density DNA microarrays. This technique relies on light to control chemical reactions at specific locations on a solid substrate. google.com The process typically involves the use of photolabile protecting groups. In one common approach, a 5'-O-dimethoxytrityl (DMT) group, which is acid-labile, protects the growing oligonucleotide chain. nih.gov Light is used to activate a photoacid generator, which produces acid only in illuminated areas. This localized acid then removes the DMT group, enabling the next nucleotide to be coupled in a specific sequence. nih.govnih.gov
The standard phosphoramidite (B1245037) method for oligonucleotide synthesis follows a four-step cycle for each nucleotide addition: deprotection (cleavage of the DMT group), coupling of the next phosphoramidite monomer, capping of any unreacted chains, and oxidation of the phosphite (B83602) triester to a more stable phosphate (B84403) triester.
While hydrosilanes are known reducing agents in various organic syntheses, the specific application of this compound as a reagent in the process of photodirected oligonucleotide array synthesis is not documented in available research. The synthesis relies on precise, light-mediated deprotection and coupling chemistry, and the role for a reducing agent like this compound is not explicitly defined within this standard workflow.
Table 2: General Steps in Phosphoramidite-Based Oligonucleotide Synthesis
| Step | Purpose | Key Reagents | Reference |
|---|---|---|---|
| 1. Deprotection | Removal of the 5'-hydroxyl protecting group (e.g., DMT) from the terminal nucleotide. | Trichloroacetic acid (in conventional synthesis) or a photogenerated acid. | nih.gov |
| 2. Coupling | Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group. | Phosphoramidite monomer, activator (e.g., 1H-tetrazole). | |
| 3. Capping | Acetylation of any 5'-hydroxyl groups that failed to react during the coupling step to prevent them from participating in subsequent cycles. | Acetic anhydride. | nih.gov |
| 4. Oxidation | Conversion of the unstable phosphite triester linkage to a stable phosphate triester. | Iodine, water. | atdbio.com |
Preparation of Silyl-Functionalized Aromatic Heterocycles
This compound is a key reagent in the direct silylation of carbon-hydrogen (C-H) bonds in aromatic heterocycles. This method provides a powerful and efficient route to creating heteroarylsilanes, which are valuable intermediates in medicinal chemistry and materials science. nih.govgoogle.com The reaction typically involves a cross-dehydrogenative coupling between a hydrosilane, such as this compound, and an electron-rich aromatic heterocycle. nih.gov
A significant advantage of this methodology is the use of simple, earth-abundant catalysts like potassium tert-butoxide (KOt-Bu) or potassium hydroxide (B78521) (KOH), which avoids the need for expensive and often sensitive precious metal catalysts like rhodium or iridium. google.comnih.gov The reaction proceeds under mild conditions and without the requirement for sacrificial hydrogen acceptors, generating hydrogen gas (H₂) as the only byproduct. nih.gov
The scope of this transformation is broad, allowing for the silylation of various nitrogen-, oxygen-, and sulfur-containing heterocycles. This compound (EtMe₂SiH) has been explicitly demonstrated as an effective hydrosilane in the KOt-Bu-catalyzed silylation of heteroarenes such as indoles and pyrroles. google.com The resulting silyl-functionalized heterocycles can be further elaborated, facilitating the creation of diverse compound libraries for applications like drug discovery. nih.gov
Table 3: Examples of Base-Catalyzed Silylation of Heterocycles with Hydrosilanes
| Heterocycle Substrate | Hydrosilane Reagent | Catalyst | Silylated Product | Reference |
|---|---|---|---|---|
| Indole | This compound (EtMe₂SiH) | KOt-Bu | 2-(Ethyldimethylsilyl)indole | google.com |
| N-Methylpyrrole | Triethylsilane (Et₃SiH) | KOt-Bu | 2-(Triethylsilyl)-N-methylpyrrole | google.com |
| Furan | Triethylsilane (Et₃SiH) | KOt-Bu | 2-(Triethylsilyl)furan | nih.gov |
| Thiophene | Triethylsilane (Et₃SiH) | KOt-Bu | 2-(Triethylsilyl)thiophene | nih.gov |
| N-MOM-Indole* | Phenyl-dimethylsilane (PhMe₂SiH) | KOt-Bu | 2-(Phenyl-dimethylsilyl)-N-MOM-indole | google.com |
*MOM = Methoxymethyl
Catalytic Performance and Mechanistic Investigations of Ethyldimethylsilane Reactions
Ethyldimethylsilane as a Catalyst Promoter
In certain catalytic cycles, this compound acts as more than just a stoichiometric reagent; it serves as a promoter that enhances the catalyst's activity and selectivity. This promotional role is particularly evident in specific palladium-catalyzed reactions.
Promotion in the Cycloisomerization of 1,6-Dienes with Palladium Catalysts
This compound is a known promoter for the cycloisomerization of 1,6-dienes when using a palladium catalyst. chembuyersguide.com Research has demonstrated that in the presence of a cationic (π-allyl)palladium complex, silanes like this compound are crucial for facilitating the efficient conversion of functionalized 1,6-dienes into 1,2-disubstituted cyclopentenes. These reactions often achieve high yields and selectivity, typically exceeding 94%. google.comgoogle.com
The proposed mechanism suggests that the silane (B1218182) is essential for the formation of an active cationic palladium hydride intermediate, which is the key species in the catalytic cycle. google.com This process involves several key steps, including the oxidative addition of the silane to the palladium(0) complex, followed by intramolecular alkene insertion. The catalyst system, often a combination of a palladium source like (η³-C₃H₅)Pd(Cl)PCy₃ and a salt such as NaB[3,5-C₆H₃(CF₃)₂]₄, shows remarkable tolerance to various functional groups on the diene substrate. google.commolaid.com The promotional effect of the silane enhances both the rate and selectivity of the cyclization, making it a valuable method for constructing five-membered rings. google.com
Table 1: Palladium-Catalyzed Cycloisomerization of 1,6-Dienes Promoted by Silanes This table illustrates representative outcomes of the reaction. Data is based on findings from similar silane-promoted reactions.
| Substrate (1,6-Diene) | Catalyst System | Promoter | Product | Yield | Selectivity |
|---|---|---|---|---|---|
| Diethyl diallylmalonate | (π-allyl)Pd(Cl)PCy₃ / NaBArF | Triethylsilane* | Diethyl 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate | Good | >94% |
| N,N-diallyl-p-toluenesulfonamide | (π-allyl)Pd(Cl)PCy₃ / NaBArF | Triethylsilane* | 5-methyl-6-methylene-1-tosyl-1,2,3,6-tetrahydropyridine | Good | >94% |
Note: Triethylsilane is a close structural and functional analog to this compound in this reaction type. google.com
Exploration of Catalytic Systems with this compound
The utility of this compound extends across a broad spectrum of catalytic systems, encompassing both transition metals and main group elements. The choice of catalyst dictates the reaction outcome, enabling a variety of chemical transformations.
Homogeneous Transition Metal Catalysts (e.g., Ruthenium, Palladium, Cobalt, Rhodium, Iridium, Iron, Nickel, Platinum, Gold)
Homogeneous transition metal catalysts are widely used in conjunction with silanes for reactions like hydrosilylation, reduction, and coupling. The variable oxidation states of these metals allow them to act as effective intermediaries for electron transfer, activating the Si-H bond of this compound for addition across unsaturated bonds. researchgate.net
Palladium (Pd): As discussed, palladium catalysts are effectively promoted by this compound in cycloisomerization reactions. chembuyersguide.com
Nickel (Ni), Iron (Fe), and Cobalt (Co): In response to the high cost of precious metals like platinum, catalysts based on more earth-abundant metals such as iron, cobalt, and nickel have been developed for olefin hydrosilylation. epo.org These systems show high activity for the anti-Markovnikov hydrosilylation of alkenes. epo.org For instance, specific iron-tin complexes have been shown to react with this compound, activating the Si-H bond at ambient temperatures.
Platinum (Pt): For decades, platinum-based complexes have been the most effective and widely used catalysts for the hydrosilylation of alkenes, forming the basis of many industrial processes. epo.orgchemicalbook.com
Ruthenium (Ru): Ruthenium complexes are efficient catalysts for the hydrosilylation of carbon-carbon multiple bonds and can be used with this compound to reduce aliphatic carboxylic acids to their corresponding alcohols. researchgate.netnih.gov These catalysts are known for their high activity and functional group tolerance. gelest.com
Rhodium (Rh): Rhodium catalysts are effective in the hydrosilylation of α,β-unsaturated ketones and aldehydes. With this compound, these reactions typically result in the 1,4-addition product, selectively reducing the carbon-carbon double bond. researchgate.net Different rhodium complexes, including Rh(I), Rh(II), and nanoclusters, have been employed for various silylformylation and hydrosilylation reactions. epo.orgresearchgate.net
Iridium (Ir): Iridium complexes are known to catalyze dehydrogenative silylation and the hydrosilylation of alkynes. google.comdtu.dk Depending on the specific catalyst and conditions, these reactions can yield vinylsilanes with high selectivity. dtu.dk
Gold (Au): While bulk gold is inert, gold nanoparticles have demonstrated surprising catalytic activity for various reactions. mdpi-res.com In the context of silane chemistry, gold has been noted in catalytic systems for reactions involving compounds like chloro(ethyl)dimethylsilane. chembuyersguide.comnih.gov
Main Group Element Catalysts and Activating Additives (e.g., Tris(pentafluorophenyl)borane, Potassium tert-Butoxide)
Beyond transition metals, main group elements and simple bases have been established as effective catalysts or promoters for reactions involving this compound.
Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This strong Lewis acid is a highly effective "metal-free" catalyst for hydrosilylation reactions. nih.gov Its mode of action is distinct from that of transition metals. Instead of activating the unsaturated substrate, B(C₆F₅)₃ activates the silane's Si-H bond. mdpi-res.com This occurs through the formation of a borane-silane adduct or a "frustrated Lewis pair," which enhances the hydride-donating ability of the silane. nih.govwikipedia.org This catalytic system is proficient in the reduction of various functional groups, including carbonyls and imines. caltech.edu
Potassium tert-Butoxide (KOtBu): As a strong, non-nucleophilic base, potassium tert-butoxide can catalyze the reaction of hydrosilanes with heterocyclic compounds to form silyl (B83357) derivatives. caltech.edu The mechanism is proposed to involve the formation of a pentacoordinate silicon intermediate, followed by deprotonation of the substrate and subsequent C-Si bond formation. rsc.org This base-mediated approach provides a transition-metal-free pathway for C-H functionalization. rsc.org
Table 2: Overview of Catalytic Systems for this compound Reactions
| Catalyst Class | Catalyst Example | Typical Reaction | Role of this compound |
|---|---|---|---|
| Transition Metal | Palladium(II) Complexes | Cycloisomerization | Promoter / Hydride Source |
| Transition Metal | Rhodium(I/II) Complexes | Conjugate Reduction | Reducing Agent |
| Transition Metal | Iron/Nickel Pincer Complexes | Hydrosilylation | Hydrosilylating Agent |
| Main Group | Tris(pentafluorophenyl)borane | Hydrosilylation / Reduction | Activated Hydride Donor |
| Main Group | Potassium tert-Butoxide | C-H Silylation | Silylating Agent |
Detailed Mechanistic Elucidation of this compound Reactions
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the synthetic utility of this compound. A key pathway, particularly in reduction reactions, involves radical intermediates.
Investigation of Radical Chain Mechanisms in Silane-Mediated Reductions
The reduction of certain functional groups, such as alkyl halides, by trialkylsilanes can proceed through a radical chain mechanism. researchgate.net This process offers an alternative to traditional, often toxic, reducing agents like organotin compounds. rsc.org The general mechanism consists of three main phases:
Initiation: The process begins with the generation of a silyl radical (e.g., EtMe₂Si•) from this compound. This step is typically initiated by a radical initiator, such as an azo compound (e.g., AIBN), upon heating or photolysis. researchgate.net
Propagation: The silyl radical reacts with the substrate (e.g., an alkyl halide, R-X), resulting in the transfer of the X group to the silicon and the formation of a carbon-centered radical (R•). This alkyl radical then abstracts a hydrogen atom from another molecule of this compound, yielding the reduced product (R-H) and regenerating the silyl radical, which continues the chain reaction. researchgate.netresearchgate.net
Termination: The chain reaction concludes when two radical species combine or disproportionate. researchgate.net
In some cases, a thiol can be added as a co-catalyst. The thiol acts as a polarity reversal catalyst, mediating the hydrogen atom transfer from the silane to the alkyl radical, thereby improving the efficiency of the reduction. researchgate.net This radical-mediated pathway is valued for its mild conditions and good functional group tolerance. researchgate.net
Analysis of Ionic Reduction Pathways
Ionic reduction pathways involving silanes like this compound are characterized by the transfer of a hydride from the silane to a carbocationic intermediate. researchgate.net This process is distinct from free-radical mechanisms and is particularly effective for the reduction of substrates capable of forming stable carbenium ions. researchgate.net The general mechanism involves the generation of a carbenium ion from the substrate, which then abstracts a hydride from the silane, resulting in the reduced product and a silylium (B1239981) cation, which subsequently reacts with the leaving group. researchgate.net
The reductive capabilities of organosilanes can be tuned by the nature of the substituents on the silicon atom, which modify the character of the Si-H bond. researchgate.net Acid catalysis is often employed to facilitate the formation of the initial carbenium ion from substrates such as alcohols, aldehydes, ketones, and esters. researchgate.net For instance, the reduction of a carbonyl group under acidic conditions proceeds through protonation of the oxygen, departure of water to form a carbocation, and subsequent hydride transfer from the silane.
Research has also explored transition-metal-free ionic hydrogenations, where the silane acts as the hydride source. google.com These reactions contrast with transition-metal-catalyzed processes and demonstrate the intrinsic ability of the Si-H bond to participate in ionic reduction pathways, particularly for substrates like methoxy-substituted diaryl ethers where C-O bond scission occurs. google.com
A simplified representation of an ionic reduction of a generic substrate R₃C-X is shown below: R₃C-X + Catalyst ⟶ [R₃C]⁺ + [X-Catalyst]⁻ [R₃C]⁺ + H-Si(CH₃)₂(C₂H₅) ⟶ R₃C-H + [⁺Si(CH₃)₂(C₂H₅)]
The stability of the intermediate carbenium ion is a crucial factor in the efficiency of these reductions. researchgate.netoup.com Substrates that form stabilized cations, such as benzylic or tertiary carbocations, are particularly well-suited for this type of reduction. oup.com
Reaction Pathways in Hydrosilylation and C-H Silylation Processes
The reaction pathways for hydrosilylation and C-H silylation involving this compound are diverse, depending on the catalyst and substrate.
Hydrosilylation: Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental method for creating organosilicon compounds. wikipedia.org For transition-metal-catalyzed hydrosilylation of alkenes, the most widely accepted pathway is the Chalk-Harrod mechanism. wikipedia.org This mechanism typically involves the following steps:
Oxidative Addition: The silane (e.g., this compound) oxidatively adds to a low-valent metal center (M), forming a metal-hydrido-silyl intermediate (H-M-SiR₃).
Alkene Coordination: The alkene substrate coordinates to this metal complex.
Insertion: The alkene inserts into either the metal-hydride (M-H) bond or the metal-silyl (M-Si) bond.
Reductive Elimination: The resulting alkylsilyl or hydridoalkyl complex undergoes reductive elimination to release the alkylsilane product and regenerate the active catalyst. wikipedia.org
The regioselectivity of alkene hydrosilylation usually results in anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of a terminal alkene. wikipedia.org
Alternative pathways to the Chalk-Harrod mechanism exist. One such pathway involves the insertion of the alkene into the M-Si bond first, followed by reductive elimination. wikipedia.org The specific pathway and the rate-determining step can be influenced by the choice of metal catalyst, ligands, and substrates. For example, in some cobalt-catalyzed systems, direct evidence points to a silyl migration pathway. google.com Iron-catalyzed hydrosilylation may proceed through an [Fe(CO)₃] active species. nih.gov
| Catalyst System | Key Mechanistic Feature | Typical Product | Reference |
|---|---|---|---|
| Platinum (e.g., Karstedt's catalyst) | Chalk-Harrod Mechanism (predominantly) | Anti-Markovnikov Alkylsilane | wikipedia.org |
| Cobalt Pyridine Di-imine Complexes | Silyl Migration Pathway | Alkylsilane | google.com |
| Iron Carbonyl [Fe(CO)₅] | Formation of [Fe(CO)₃] active species | Mixture of hydrosilylation and dehydrogenative silylation products | nih.gov |
| Lewis Acids (e.g., AlCl₃) | Zwitterionic intermediate formation from alkyne coordination, followed by hydride transfer | Vinylsilane | oup.com |
C-H Silylation: Direct C-H bond silylation is an atom-economical method to form C-Si bonds. The reaction pathways are highly dependent on the catalytic system.
Transition-Metal-Free Silylation: Potassium tert-butoxide (KOtBu) can catalyze the C-H silylation of aromatic heterocycles. caltech.edu Mechanistic studies suggest that the reaction does not proceed through a simple silyl radical generation mechanism, as indicated by poor reactivity with electron-deficient heteroarenes. google.com Instead, ionic pathways are considered more likely. caltech.edu
Frustrated Lewis Pair (FLP) Silylation: A neutral silicon Lewis acid can react with a heterocycle or terminal alkyne in the presence of a sterically hindered base. nih.gov This process operates via an FLP mechanism, where the base deprotonates the C-H bond and the resulting carbanion is trapped by the Lewis acidic silane, forming an anionic silicate. nih.gov
Rhodium-Catalyzed Silylation: Rhodium complexes can catalyze the intramolecular silylation of alkyl C-H bonds. escholarship.org DFT computations have shown that for the silylation of C-H bonds δ to a silyl ether, the rate-determining step can be the oxidative addition of the C-H bond to the rhodium center. escholarship.org The choice of ligand (e.g., Xantphos) is crucial for controlling the selectivity of the reaction. escholarship.org
Identification and Characterization of Reaction Intermediates in Catalytic Cycles
The direct observation and characterization of reaction intermediates are vital for elucidating catalytic mechanisms. However, these species are often highly reactive and short-lived, making their identification challenging. epfl.ch
In platinum-catalyzed hydrosilylation, isolating intermediates of the Chalk-Harrod mechanism is difficult. epfl.ch Nevertheless, platinum(II) complexes containing both an olefin and a silyl ligand have been synthesized and studied as potential reactive intermediates. epfl.ch These complexes were found to be part of the catalytic cycle, though they may represent a resting state rather than a transient intermediate on the main pathway. epfl.ch
In the context of palladium-catalyzed reactions, such as the Sonogashira reaction, palladium π-complexes with ethyne (B1235809) species or palladium ethynides are identified as reactive intermediates that can undergo further transformations. mdpi.com Similarly, in the Catellani reaction, which couples C-H activation and cross-coupling, several palladium intermediates have been proposed and studied. The catalytic cycle is thought to involve an initial arylpalladium(II) species, which then forms a norbornylpalladium intermediate. wikipedia.org Subsequent steps proceed through a palladacyclic species and potentially a Pd(IV) intermediate before reductive elimination releases the product. wikipedia.org
Computational methods, particularly DFT, have become indispensable for characterizing the structures and energies of transient intermediates and transition states that are inaccessible experimentally. mdpi.comnih.gov For example, in the silylation of vinyl arenes with hydrodisiloxanes, DFT calculations identified several stable rotamers of key intermediates, explaining the reaction's outcome. mdpi.com
Spectroscopic techniques have also been successfully applied. The interaction between this compound and phenol (B47542) has been studied, revealing the formation of a Si–H⋯H–O dihydrogen-bonded cluster. aip.org This cluster, identified through IR spectroscopy and supported by DFT calculations, is considered a key intermediate. The red shift of the Si-H stretching frequency in the IR spectrum serves as a spectroscopic marker for the formation and strength of this dihydrogen bond. aip.org
| Reaction Type | Identified/Proposed Intermediate | Method of Characterization | Reference |
|---|---|---|---|
| Phenol-Silane Interaction | Si–H⋯H–O Dihydrogen-bonded cluster | IR Spectroscopy, DFT Calculations | aip.org |
| Silylation of Vinyl Arenes | Conformational rotamers of silyl-substituted carbon intermediates | DFT Calculations, Experimental Studies | mdpi.com |
| Platinum-Catalyzed Hydrosilylation | Platinum(II) complexes with olefin and silyl ligands | Synthesis, Mechanistic Studies | epfl.ch |
| Palladium-Catalyzed Cross-Coupling (Catellani) | Arylpalladium(II) species, Palladacycles, Pd(IV) intermediates | Mechanistic Studies, Plausible Cycles | wikipedia.org |
| Multi-component Reaction | Iminium and enol species | DFT Calculations | nih.gov |
Intermolecular Interactions and Advanced Spectroscopic Characterization of Ethyldimethylsilane Systems
Dihydrogen Bonding Involving the Si-H Moiety of Ethyldimethylsilane
The Si-H group in this compound is a key functional moiety for forming dihydrogen bonds (Si-H···H-X), a special class of hydrogen bonds where a hydridic hydrogen atom (bonded to an electropositive element like Si) interacts with a protic hydrogen (bonded to an electronegative element like O). aip.orgmdpi.com These interactions, while weaker than conventional hydrogen bonds, are significant in various chemical and biological systems. mdpi.comrsc.org
The first spectroscopic evidence for the existence of Si-H···H-O dihydrogen bonds in gas-phase clusters was established through studies of complexes between phenol (B47542) (PhOH) and various alkylsilanes, including this compound. aip.orgrsc.orgresearchgate.net Using a combination of infrared (IR)–ultraviolet (UV) and UV–IR double resonance spectroscopies, researchers have unambiguously identified the formation of these bonds. aip.orgnih.gov
The primary experimental indicator of dihydrogen bond formation is a distinct red shift (a shift to lower frequency) in the vibrational stretching frequencies of the bonds involved—specifically, the O-H stretch of the proton donor (phenol) and the Si-H stretch of the proton acceptor (this compound). aip.orgnih.gov In studies of the phenol-ethyldimethylsilane (PhOH-EDMS) cluster, the OH stretching band (νOH) was observed to shift to a lower wavenumber compared to the free phenol monomer. aip.org Similarly, the SiH stretching band (νSiH) also exhibited a red shift, confirming the participation of the Si-H group in the bonding interaction. aip.orgnih.gov
Table 1: Observed Vibrational Frequencies and Shifts for Phenol-Ethyldimethylsilane Isomers
| Species | Vibrational Mode | Frequency (cm⁻¹) | Red Shift (Δν, cm⁻¹) |
| Phenol Monomer | ν(OH) | 3657 | - |
| EDMS Monomer | ν(SiH) | 2135 | - |
| PhOH-EDMS Isomer A | ν(OH) | 3631 | 26 |
| ν(SiH) | 2128 | 7 | |
| PhOH-EDMS Isomer B | ν(OH) | 3637 | 20 |
| ν(SiH) | 2129 | 6 |
Data sourced from a comprehensive spectroscopic and theoretical study on PhOH-EDMS clusters. aip.org
Due to the flexibility of the ethyl group and the different possible intermolecular orientations, dihydrogen-bonded clusters involving this compound can exist as multiple structural isomers. illinois.eduaip.org Laser spectroscopic studies, specifically UV-UV hole-burning spectroscopy, have successfully identified two distinct isomers of the 1:1 PhOH-EDMS cluster in the gas phase, designated as Isomer A and Isomer B. illinois.eduillinois.edu
The precise structures of these isomers were determined by comparing the experimentally observed IR spectra with the results of density functional theory (DFT) calculations. aip.orgnih.gov The analysis revealed that the isomerism is influenced by the conformational state of the ethyl group within the EDMS moiety, which can adopt either a trans or a gauche conformation. aip.org The presence of the phenol molecule breaks the energy equivalence of the two possible gauche forms, leading to distinct, stable isomeric structures for the cluster. aip.org The competition between the dihydrogen bond and dispersion interactions ultimately dictates the final, most stable geometries of these clusters. illinois.eduillinois.edu
Quantifying the strength and nature of the Si-H···H-O dihydrogen bond is crucial for understanding its role in molecular interactions. Several methods have been employed to assess these characteristics in the PhOH-EDMS system. aip.org
A primary experimental measure of bond strength is the magnitude of the red shift in the OH stretching frequency (ΔνOH). aip.org While useful, it is also recognized that the red shift of the Si-H stretch (ΔνSiH) can serve as a direct and reliable indicator of dihydrogen bond strength, especially when comparing the bond in different electronic states (S₀ and S₁), as the EDMS moiety is not directly involved in the electronic transition of the phenol chromophore. aip.orgnih.gov
Table 2: Spectroscopic and Calculated Energy Data for PhOH-EDMS Isomers
| Parameter | Isomer A | Isomer B |
| S₁-S₀ 0-0 Band Red Shift (cm⁻¹) | 83 | 20.3 |
| Calculated Electrostatic Energy (Ees, kJ/mol) | -6.5 | -5.8 |
| Calculated Dispersion Energy (Edisp, kJ/mol) | -20.6 | -21.4 |
| Calculated Charge-Transfer Energy (σ(SiH)→σ*(OH), kJ/mol) | 4.6 | 3.8 |
Data sourced from studies by Ishikawa et al. illinois.eduaip.org
Cooperative effects, where the formation of one non-covalent bond influences the strength of an adjacent bond, are a known phenomenon in hydrogen-bonded networks. In systems involving dihydrogen bonds, cooperativity can arise from the interplay between the dihydrogen bond and other interactions, such as π-hole or other hydrogen bonds. researchgate.net
In the context of this compound clusters, the final structure is determined by a balance, or competition, between the directional Si-H···H-O dihydrogen bond and the more isotropic dispersion interactions between the phenyl ring and the alkyl groups of the silane (B1218182). illinois.eduillinois.edu While direct studies on the cooperative effects within larger assemblies of this compound are not extensively documented, research on related systems shows that such effects can be significant. For instance, computational studies on ternary complexes have demonstrated strong cooperative effects between π-hole interactions and dihydrogen bonds. researchgate.net This suggests that in more complex environments, the dihydrogen bonds formed by this compound could be strengthened or weakened by the presence of other interacting molecules, a principle that is fundamental to the structure and function of complex chemical systems.
Quantitative Assessment of Dihydrogen Bond Strength and Nature
Advanced Spectroscopic Methodologies Applied to this compound
The detailed characterization of the weak intermolecular forces in this compound systems has been made possible by the application of advanced, high-resolution laser spectroscopic techniques. illinois.eduaip.org These methods allow for the study of isolated molecules and clusters in the gas phase, free from the complicating effects of solvents or crystal packing forces.
The combination of IR and UV-Vis spectroscopy in double-resonance techniques is a powerful tool for studying the structure and dynamics of molecular clusters like PhOH-EDMS. aip.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational transitions within a molecule. iyte.edu.trlibretexts.org For the PhOH-EDMS system, IR-UV and UV-IR double resonance spectroscopies are employed to obtain conformer-specific vibrational spectra. aip.org In these experiments, one laser (IR) is used to excite a specific vibration (e.g., the OH or SiH stretch), and a second laser (UV) probes the population of the vibrationally excited state. aip.org This method provides the clean, isomer-specific IR spectra shown in Figure 1, allowing for the precise measurement of the red shifts in the ν(OH) and ν(SiH) bands upon complexation. aip.org These shifts are direct evidence of the Si-H···H-O dihydrogen bond and provide a measure of its strength in both the ground (S₀) and first excited electronic state (S₁). aip.orgnih.gov
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the electronic transitions in a molecule, which occur when an electron is promoted from an occupied orbital to an unoccupied one. libretexts.orgmsu.edu In the study of PhOH-EDMS clusters, UV spectroscopy, primarily in the form of Laser-Induced Fluorescence (LIF) excitation spectroscopy, is used to probe the S₁←S₀ electronic transition of the phenol molecule, which acts as the chromophore (the light-absorbing part of the complex). illinois.eduaip.orglibretexts.org The formation of a dihydrogen bond with this compound perturbs the electronic structure of phenol, causing the origin band (0-0 transition) of the complex to be red-shifted relative to the bare phenol monomer. aip.org The magnitude of this shift provides information about the strength of the intermolecular interaction in the excited state. illinois.edu Furthermore, UV-UV hole-burning spectroscopy is used to differentiate the electronic spectra of the different isomers (A and B) present in the supersonic jet expansion. illinois.eduaip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of molecules like this compound. openaccessjournals.comnumberanalytics.com This method relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing rich information about the chemical environment, connectivity, and dynamics of atoms within a molecule. openaccessjournals.comnumberanalytics.com
For this compound, ¹H NMR spectroscopy provides distinct signals for the different types of protons present in the molecule. The integration of these signals corresponds to the number of protons in each unique chemical environment, while the splitting patterns (multiplicity) reveal information about neighboring protons. For instance, the protons of the ethyl group (CH₃CH₂) will exhibit characteristic splitting patterns due to coupling with each other, and the protons of the methyl groups (CH₃) attached to the silicon atom will have their own distinct chemical shift. The silyl (B83357) proton (Si-H) will also appear at a characteristic chemical shift, typically in a region different from C-H protons.
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal, allowing for the confirmation of the number and types of carbon environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si-CH₂-C H₃ | ~0.9 | ~7.5 |
| Si-C H₂(CH₃) | ~0.5 | ~5.0 |
| Si-(C H₃)₂ | ~0.1 | ~-2.0 |
| Si-H | ~3.7 | N/A |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Product Identification and Cluster Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying the products of reactions involving this compound and for studying the formation of molecular clusters. In a typical MS experiment, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum that shows the relative abundance of each ion. copernicus.org
For product identification, MS can be used to determine the molecular weight of the compounds formed in a reaction. The fragmentation pattern observed in the mass spectrum provides valuable structural information, acting as a molecular fingerprint. copernicus.org For instance, in the analysis of a reaction mixture containing this compound, the mass spectrum would reveal the molecular ion peak of the product, confirming its molecular weight. The fragmentation pattern would show characteristic losses of methyl or ethyl groups, helping to piece together the structure of the newly formed molecule.
MS is also a powerful technique for the study of molecular clusters, which are aggregates of molecules held together by intermolecular forces. In the context of this compound, MS can be used to detect and analyze clusters formed between this compound molecules or between this compound and other molecules. The mass spectrum of a cluster will show a series of peaks corresponding to the monomer, dimer, trimer, and larger aggregates. The relative intensities of these peaks can provide information about the stability and distribution of the different cluster sizes. This is particularly useful for understanding the initial stages of nucleation and particle formation in the gas phase.
Recent advances in MS, such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC–MS), have enhanced the ability to separate and identify complex mixtures of organic compounds. copernicus.org Furthermore, clustering algorithms can be applied to large MS datasets to group molecules with similar fragmentation patterns, aiding in the identification of related compounds and the analysis of complex reaction products. cmu.edunih.gov
Laser-Induced Fluorescence (LIF) and Resonance Enhanced Multiphoton Ionization (REMPI) for Gas-Phase Cluster Studies
Laser-Induced Fluorescence (LIF) and Resonance Enhanced Multiphoton Ionization (REMPI) are highly sensitive and selective spectroscopic techniques used to study the electronic structure and dynamics of molecules and their clusters in the gas phase. aip.orguni-muenchen.de
Laser-Induced Fluorescence (LIF) involves exciting a molecule to a higher electronic state with a laser. The molecule then relaxes to a lower electronic state by emitting a photon (fluorescence). The emitted fluorescence is detected, and its spectrum provides information about the vibrational and rotational energy levels of the molecule in its ground and excited electronic states. For this compound clusters, LIF can be used to probe the changes in the electronic structure upon aggregation. The shift in the fluorescence spectrum of the cluster compared to the monomer can provide insights into the strength and nature of the intermolecular interactions.
Resonance Enhanced Multiphoton Ionization (REMPI) is a technique where a molecule is selectively ionized by absorbing two or more photons via a resonant intermediate electronic state. tum.destanford.edu The resulting ions are then detected, typically using a mass spectrometer. This combination of REMPI with time-of-flight mass spectrometry (REMPI-TOF-MS) is a powerful tool for studying clusters because it provides both spectroscopic information and mass selectivity. tum.de
For gas-phase studies of this compound clusters, a REMPI experiment would involve tuning the wavelength of the laser to selectively excite a specific cluster size to an intermediate electronic state. A second photon then ionizes the excited cluster. By scanning the laser wavelength and monitoring the ion signal at a specific mass corresponding to a particular cluster size, a size-specific electronic spectrum can be obtained. These spectra reveal how the electronic transitions of this compound are perturbed by the formation of intermolecular bonds within the cluster. This information is crucial for understanding the geometry and bonding of these weakly bound species.
Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) Spectroscopy for In-Situ Reaction Analysis
Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time and in-situ. youtube.comnih.govmt.com This method is particularly advantageous for analyzing reaction mixtures that are opaque to infrared radiation, such as slurries or solutions with high concentrations of reactants. youtube.com
The principle of ATR involves an infrared beam being passed through a crystal with a high refractive index. specac.com The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a small distance into the sample in contact with the crystal. youtube.commt.com This evanescent wave is absorbed by the sample at specific frequencies corresponding to its vibrational modes, and the attenuated infrared beam is then detected.
For the in-situ analysis of reactions involving this compound, an ATR probe can be inserted directly into the reaction vessel. This allows for the continuous collection of FT-IR spectra as the reaction progresses without the need for sampling. rsc.org By monitoring the changes in the characteristic vibrational bands of this compound and any reactants, intermediates, and products, one can gain detailed insights into the reaction mechanism and kinetics. For example, the disappearance of the Si-H stretching band of this compound and the appearance of new bands corresponding to the products can be tracked over time.
The ability to obtain high-quality spectra from optically dense mixtures makes ATR FT-IR an ideal tool for studying a wide range of reactions involving this compound, from polymerization to surface modifications. youtube.commt.com The real-time data acquisition provides a dynamic view of the chemical transformations occurring in the reaction system. rsc.org
Other Advanced Spectroscopic Techniques for Probing Intermolecular Interactions
Beyond the core techniques discussed, a variety of other advanced spectroscopic methods can provide deeper insights into the intermolecular interactions within this compound systems. These techniques often offer enhanced sensitivity, resolution, or the ability to probe specific aspects of molecular interactions.
Two-Dimensional Infrared (2D-IR) Spectroscopy is an ultrafast spectroscopic technique that can reveal the coupling and dynamics of vibrational modes within a molecular system. nih.gov By spreading the infrared spectrum into two dimensions, 2D-IR can identify interactions between different functional groups, both within a single molecule and between adjacent molecules in a cluster or condensed phase. nih.govrhhz.net For this compound, 2D-IR could be used to probe the coupling between the Si-H stretch and other vibrational modes, and how these couplings are affected by intermolecular interactions in clusters.
Vibrational Circular Dichroism (VCD) Spectroscopy is a chiroptical technique that can provide information about the three-dimensional structure of chiral molecules. rsc.org While this compound itself is not chiral, VCD can be used to study the chirality induced in achiral molecules when they interact with a chiral environment. rsc.org This could be relevant in studies where this compound interacts with chiral catalysts or surfaces.
Raman Spectroscopy , including advanced variations like Surface-Enhanced Raman Scattering (SERS), provides complementary information to IR spectroscopy. odu.edu Raman scattering arises from the inelastic scattering of light and is sensitive to the polarizability of molecular vibrations. SERS can provide enormous signal enhancements for molecules adsorbed on or near certain metal nanostructures, allowing for the detection of very low concentrations of analytes. odu.edu This could be applied to study the adsorption and reaction of this compound on metal surfaces.
Inelastic Electron Tunneling Spectroscopy (IETS) , performed with a scanning tunneling microscope (STM), is a powerful tool for probing the vibrations of single molecules. aps.org By measuring the energy loss of tunneling electrons, IETS can provide a vibrational spectrum of a molecule adsorbed on a surface. This technique has been used to study intermolecular interactions by observing the shifts in vibrational frequencies when two molecules are brought close together. aps.org
Computational Chemistry and Theoretical Modeling of Ethyldimethylsilane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyldimethylsilane at a molecular level. These methods allow for the precise determination of electronic structure, which in turn dictates the molecule's reactivity and interaction with other chemical species.
Density Functional Theory (DFT) has become a vital tool for investigating the structure, reactivity, and reaction mechanisms of organosilane compounds like this compound. numberanalytics.commdpi.com DFT calculations have been effectively used to study systems involving this compound, such as its dihydrogen-bonded clusters with molecules like phenol (B47542) (PhOH). aip.orgnih.gov In such studies, DFT is employed to identify stable isomers and determine their geometries and relative energies. aip.orgresearchgate.net For instance, in the PhOH-ethyldimethylsilane cluster, two distinct isomers were identified and their structures unambiguously determined through a combination of IR spectroscopy and DFT calculations. nih.govresearchgate.net
The choice of functional is crucial for accuracy. For the PhOH-ethyldimethylsilane system, the CAM-B3LYP functional, which includes long-range corrections, combined with the 6-311++G(d,p) basis set, has been shown to provide results in close agreement with experimental observations for both the ground (S₀) and first excited (S₁) electronic states. aip.org
These computational studies are particularly insightful for understanding reaction intermediates. The Si-H group in this compound can act as a hydride donor to form a Si–H⋯H–O dihydrogen bond with proton-donating species. aip.org Such dihydrogen-bonded structures are considered key intermediates in important chemical reactions, for example, the hydrolysis of silanes (e.g., SiH₄ + H₂O → SiH₃OH + H₂). aip.orgresearchgate.net By calculating the potential energy surfaces, DFT helps to elucidate the pathways and energetic barriers of such reactions, providing a theoretical foundation for their mechanisms. numberanalytics.comcoe.edu
For achieving high accuracy in interaction energies and molecular geometries, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are the gold standard. While computationally demanding, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide benchmark-quality data. researchgate.netaip.orgrsc.org
In the context of this compound systems, high-level theoretical calculations have been performed to dissect intermolecular interaction energies. For the phenol-ethyldimethylsilane (PhOH-EDMS) complex, energy decomposition analysis was carried out using Symmetry-Adopted Perturbation Theory (SAPT) at the SAPT2+ level. aip.org These calculations were performed on geometries optimized at the MP2/6-311++G(d,p) level. aip.org The results from SAPT provide a detailed breakdown of the interaction energy. aip.org It was noted that the SAPT2+ interaction energies were slightly lower, approximately 90% of the binding energies calculated by DFT, but they successfully replicated the relative strength of interactions among the different isomers. aip.org This demonstrates the utility of ab initio methods in validating and refining results from DFT calculations.
To gain a deeper chemical understanding from the calculated wavefunctions, molecular orbital analysis techniques are employed. Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA) are particularly powerful for interpreting intermolecular interactions. mdpi-res.comuni-muenchen.defaccts.de
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.denih.gov In the study of phenol-ethyldimethylsilane clusters, NBO analysis was crucial for quantifying the charge-transfer interactions that stabilize the dihydrogen bond. aip.org It revealed that the interaction energy arising from charge transfer from the bonding σ orbital of the Si-H bond to the anti-bonding σ* orbital of the O-H bond is a strong indicator of the dihydrogen bond's strength. aip.orgnih.govresearchgate.net
Energy Decomposition Analysis (EDA), often based on SAPT, dissects the total interaction energy into physically distinct components: electrostatics (Ees), exchange (Eexch), induction (Eind), and dispersion (Edisp). aip.org This analysis was performed for the PhOH-EDMS system to understand the nature of the forces at play. aip.orgnih.gov It allows researchers to determine whether the interaction is primarily driven by electrostatic attraction, covalent-like charge transfer (induction), or London dispersion forces.
| Energy Component | Description |
|---|---|
| Electrostatic (Ees) | The classical Coulombic interaction between the unperturbed charge distributions of the interacting molecules. |
| Exchange (Eexch) | A purely quantum mechanical effect arising from the Pauli exclusion principle, representing the short-range repulsion. |
| Induction (Eind) | The stabilizing interaction due to the polarization of one molecule by the electric field of the other, including charge transfer. |
| Dispersion (Edisp) | The attractive interaction arising from correlated fluctuations in the electron distributions of the interacting molecules (van der Waals forces). |
Ab Initio Methods for High-Accuracy Interaction Energies and Geometries
Theoretical Modeling of Intermolecular Interactions
Theoretical models provide a framework for characterizing and predicting the non-covalent interactions that this compound engages in, which are critical for its behavior in condensed phases and cluster environments.
This compound is a hydride donor due to the lower electronegativity of silicon compared to hydrogen, making the Si-H bond polar with a partial negative charge on the hydrogen (Hδ-). aip.org This allows it to form a specific type of hydrogen bond known as a dihydrogen bond with proton donors (Hδ+), such as the hydroxyl group of phenol. aip.orgwikipedia.org This interaction, denoted as Si-Hδ-···Hδ+-O, is fundamentally an electrostatic attraction but also has significant contributions from induction and dispersion. researchgate.netsmu.edu
The topology of this bond can be characterized by analyzing the electron density distribution, for which methods like the Quantum Theory of Atoms in Molecules (QTAIM) are often used. wikipedia.orgscielo.br While detailed QTAIM analysis on this compound is not widely reported, NBO analysis of the PhOH-EDMS cluster provides analogous insights into the electron density redistribution. aip.org The charge transfer from the Si-H bonding orbital to the O-H anti-bonding orbital is a key feature that characterizes the formation and strength of the dihydrogen bond. aip.orgnih.gov The geometry of this interaction, where two hydrogen atoms are in close contact, is a defining topological feature. wikipedia.org
A powerful synergy exists between experimental spectroscopy and theoretical calculations for studying intermolecular interactions. Theoretical predictions of vibrational frequencies and their shifts upon complex formation are highly sensitive to the nature and strength of these interactions. aps.org
For the phenol-ethyldimethylsilane cluster, DFT calculations were used to predict the vibrational frequencies of the O-H and Si-H stretching modes. aip.orgnih.gov A key finding was the red shift (a decrease in frequency) of both the O-H and Si-H vibrations upon the formation of the dihydrogen bond, which was confirmed by infrared spectroscopy. aip.org This red shift is a hallmark of hydrogen bonding and its magnitude correlates with the bond's strength. nih.gov
Crucially, the red shift of the Si-H stretching frequency (ΔνSiH) was identified as a reliable, if crude, measure of the dihydrogen bond strength in these systems. aip.orgnih.govresearchgate.net Furthermore, upon electronic excitation of the phenol moiety from the S₀ to the S₁ state, a significant additional red shift in the Si-H frequency was observed. aip.orgnih.gov This indicates a substantial strengthening of the dihydrogen bond in the excited state, a phenomenon that was directly quantified by comparing the Si-H red shifts in both electronic states. nih.govmdpi-res.com
| Vibrational Mode | System | Key Finding | Citation |
|---|---|---|---|
| Si-H Stretch (νSiH) | EDMS Monomer | Calculated νSiH is ~2071 cm-1. | aip.org |
| O-H Stretch (νOH) | PhOH-EDMS Cluster | A definitive red shift (ΔνOH) upon complexation indicates dihydrogen bond formation. | aip.org |
| Si-H Stretch (νSiH) | PhOH-EDMS Cluster | The red shift (ΔνSiH) correlates with the strength of the dihydrogen bond. | aip.orgnih.gov |
| O-H and Si-H Stretches | PhOH-EDMS Cluster (S₁ State) | Large increases in red shifts for both νOH and νSiH upon electronic excitation. | aip.orgnih.gov |
| Si-H Stretch (νSiH) | PhOH-EDMS Cluster (S₁ vs S₀) | Increased ΔνSiH in the S₁ state indicates a strengthening of the dihydrogen bond. | nih.govresearchgate.net |
Characterization of Dihydrogen Bond Topology and Electron Density Distribution
Simulation of Reaction Pathways and Transition State Structures
Computational chemistry provides powerful tools for elucidating the complex reaction pathways and fleeting transition state structures involving this compound. catalysis.blog By mapping potential energy surfaces, researchers can identify energetically favorable routes, calculate activation barriers, and characterize the geometry of intermediate and transition state species that are often impossible to observe experimentally. catalysis.blogmit.edu
Dihydrogen Bond Formation and Dynamics
A significant area of theoretical investigation for this compound involves its role as a proton acceptor in the formation of Si–H⋯H–O dihydrogen bonds. aip.org These interactions, while weaker than conventional hydrogen bonds, are crucial in understanding reaction intermediates and influencing reaction pathways. acs.orgresearchgate.net
Comprehensive theoretical studies on clusters of this compound with phenol (PhOH) have been conducted using Density Functional Theory (DFT) and other high-level methods. aip.org For the PhOH-ethyldimethylsilane 1:1 cluster in its ground state (S₀), computational methods like the Global Reaction Route Mapping (GRRM) algorithm have identified numerous local minima on the potential energy surface. aip.org These studies successfully located the transition state structures that connect these minima, providing insight into the dynamics of the cluster, such as the torsional orientations between the phenol and this compound molecules. aip.org
Energy decomposition analysis (EDA) based on symmetry-adopted perturbation theory (SAPT) has been used to dissect the forces governing these interactions. aip.org It was revealed that the charge-transfer interaction energy, specifically from the bonding σ orbital of the Si-H bond to the anti-bonding σ* orbital of the O-H bond, is a strong indicator of the dihydrogen bond's strength. aip.orgresearchgate.net Furthermore, upon electronic excitation to the S₁ state, a significant strengthening of the dihydrogen bond is observed, as indicated by a substantial increase in the red shift of the Si-H stretching frequency. aip.org
| Isomer Group | Binding Energy (cm⁻¹) | Charge-Transfer Energy (E_CT) (cm⁻¹) | Dispersion Energy (E_disp) (cm⁻¹) |
|---|---|---|---|
| t-in | -1256 | -1002 | -1014 |
| g+-in | -1262 | -1012 | -1011 |
Silylation Reaction Mechanisms
While not directly studying this compound, computational modeling of the silylation of vinyl arenes with related silanes provides analogous insight into potential reaction pathways. mdpi.comresearchgate.net In a study on the reaction between vinyl arenes and 1,1,3,3-tetramethyldisiloxane (B107390) (a surrogate for dimethylsilane), DFT calculations were essential to explain the observed product, dimethyl(1-phenylethyl)silane. mdpi.com
The calculations elucidated why the reaction proceeded via the cleavage of a strong Si-O bond instead of a weaker Si-H bond. mdpi.com By mapping the potential energy surface, researchers identified the transition states and intermediates for different pathways. mdpi.com The results showed that the pathway leading to the observed product had lower energy transition states and intermediates compared to alternative routes. mdpi.com The geometries of these transition states were approximated using methods like the synchronous transit-guided quasi-Newton (QST3) method, followed by full optimization. mdpi.com
Furthermore, these computational studies explored the conformational freedom of key intermediates, identifying multiple stable rotamers and their corresponding energy profiles. mdpi.com This detailed mechanistic description, made possible through simulation, explained the reaction's regioselectivity and the stoichiometric consumption of the borohydride (B1222165) reagent. mdpi.comresearchgate.net The Gibbs free energy barriers for the activation of different substituted styrenes were also calculated, demonstrating the influence of electronic effects on the reaction kinetics. mdpi.com
| Substrate | Intermediate Free Energy (kcal/mol) | Transition State Free Energy (kcal/mol) |
|---|---|---|
| Styrene | 14.8 | 22.2 |
| 4-Methoxystyrene | 14.9 | 22.0 |
| 4-(Trifluoromethyl)styrene | 11.3 | 18.9 |
This interactive table shows how computational chemistry can predict the effect of substituents on the energy barriers of a reaction pathway, providing valuable insights for reaction optimization.
Applications of Ethyldimethylsilane in Advanced Materials Science and Engineering
Development and Synthesis of Silicone-Based Polymers and Protective Coatings
Ethyldimethylsilane is utilized as a foundational component in the synthesis of complex silicone-based polymers and performance coatings. vulcanchem.comlookchem.com The presence of the Si-H bond makes it suitable as a reducing agent or as a reagent in hydrosilylation reactions, which are fundamental processes in silicone chemistry. vulcanchem.com
Research has demonstrated its utility in surface modification to create protective layers on various substrates. One notable application involves the surface grafting of polymeric coatings with SiH-terminated molecules. researchgate.net In a specific process, polybutadiene (B167195) surfaces are modified through UV irradiation in the presence of liquid this compound. researchgate.netresearchgate.net This photo-assisted modification introduces silicon-containing groups onto the polymer surface, altering its properties to enhance performance. researchgate.net
Furthermore, this compound has been explored in the development of corrosion-resistant coatings for metals. Silane-functionalized polybenzoxazines have emerged as superior protective films for steel due to their low water adsorption, high thermal stability, and excellent barrier properties. researchgate.net this compound can be used in processes to create these advanced, durable coatings that protect metal surfaces from corrosive environments. researchgate.net The ability of its derivatives to bond with both organic and inorganic materials makes it valuable for surface modification and adhesion applications. cymitquimica.com
Table 1: Applications of this compound in Polymer and Coating Synthesis
| Application Area | Method | Substrate/Polymer | Outcome | Source(s) |
|---|---|---|---|---|
| Surface Modification | UV Irradiation | Polybutadiene | Introduction of silicon-containing functional groups to the polymer surface. | researchgate.netresearchgate.net |
| Corrosion Resistance | Silane-functionalization | Steel Plates (with Polybenzoxazines) | Formation of a stable, corrosion-resistant barrier with high thermal stability. | researchgate.net |
| General Polymer Synthesis | Hydrosilylation / Building Block | Various | Creation of complex, high-performance silicone-based polymers. | vulcanchem.comlookchem.com |
This compound in Carbon Dioxide Capture Technologies
A significant area of modern materials science is the development of efficient methods for capturing carbon dioxide (CO2) from industrial emissions. researchgate.netusp-pl.com Post-combustion capture is a particularly promising strategy as it can be retrofitted to existing power plants. usp-pl.com Solvent-based capture systems are a mature technology, traditionally using amine solutions like monoethanolamine (MEA). carbonclean.com However, these systems often have high energy costs for regeneration. unt.eduresearchgate.net
This compound is a key precursor in the synthesis of specific silyl-amines used to create these RevILs. Research reports confirm the successful synthesis and characterization of (3-aminopropyl)this compound as a candidate for CO2 capture. vulcanchem.com The incorporation of silicon into the amine structure is a critical design feature. unt.edu It has been shown to significantly reduce the viscosity of the resulting ionic liquid, which improves the mass transfer rates of CO2 absorption and desorption and lowers the energy costs associated with pumping the solvent. unt.edu
The process is reversible with modest increases in temperature, releasing pure CO2 for sequestration and regenerating the silyl-amine solvent for reuse. unt.edugatech.edu This approach offers the potential for a less energy-intensive alternative to water-based MEA systems. unt.eduresearchgate.net
Table 2: Characteristics of Silyl-Amine Based Reversible Ionic Liquids (RevILs)
| Feature | Description | Advantage | Source(s) |
|---|---|---|---|
| Capture Mechanism | Dual-mode: Chemisorption (reaction with amine) followed by Physisorption (dissolving additional CO₂). | High CO₂ absorption capacity. | unt.eduresearchgate.netgatech.edu |
| Key Precursor | (3-aminopropyl)this compound is a synthesized candidate for this application. | Demonstrates the direct role of this compound derivatives in this technology. | vulcanchem.com |
| Silicon's Role | The incorporation of a silyl (B83357) group (from precursors like this compound) into the molecule. | Reduces the viscosity of the ionic liquid, improving mass transfer and lowering pumping costs. | unt.edu |
| Regeneration | The reaction is reversed with modest heating, releasing pure CO₂. | Lower energy penalty compared to conventional aqueous amine systems. | unt.eduresearchgate.net |
| Solvent System | Designed as non-aqueous solvents, using only residual water from the emission source. | Eliminates the need to heat large volumes of water during regeneration, saving significant energy. | researchgate.net |
Synthesis of Novel Functional Organosilicon Materials with Specific Applications
The versatility of this compound extends to the synthesis of a wide range of novel organosilicon materials with tailored functionalities. rsc.org Organosilicon molecules, both as individual compounds and as polymers, are integral to many high-tech industrial products. rsc.org The reactive Si-H bond in molecules like this compound is particularly useful for creating materials such as silane (B1218182) coupling agents and specialized coating materials. mdpi.com
Modern synthetic chemistry provides advanced methods for creating functional organosilicon molecules from precursors like this compound. These methods are often designed to be efficient and environmentally conscious. rsc.org
Two key examples of such advanced synthetic routes are:
Thiol-Ene "Click" Reaction : This reaction allows for the synthesis of functional organosilicon compounds while preserving the valuable Si-H bond. This preservation is significant because the Si-H group can be used for subsequent modification steps, allowing for the creation of complex, multifunctional molecules. This method can be used to introduce aliphatic, aromatic, and carboxyl functional groups into silane molecules. researchgate.net
Cu(I) Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is another powerful "click" chemistry reaction used to create a diverse range of functional organosilicon molecules, from simple organoalkoxysilanes to more complex polydimethylsiloxanes and dendrimers. Heterogeneous catalysis in these reactions allows for high conversion rates at relatively low temperatures without the need for solvents, aligning with the principles of green chemistry. rsc.org
These advanced synthetic strategies enable the precise design of organosilicon materials with specific properties for targeted applications in materials science. rsc.orgresearchgate.net
Table 3: Advanced Methods for Synthesizing Functional Organosilicon Materials
| Synthetic Method | Description | Key Feature | Potential Outcome | Source(s) |
|---|---|---|---|---|
| Thiol-Ene Click Reaction | A reaction between a thiol and an alkene, often initiated by UV light or a radical initiator. | Preserves the reactive Si-H bond on the silane precursor for further functionalization. | Creation of Si-H containing materials with aliphatic, aromatic, or carboxyl groups. | researchgate.net |
| Cu(I) Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient cycloaddition reaction between an azide (B81097) and an alkyne, catalyzed by copper(I). | Allows for the creation of complex organosilicon structures under mild, solvent-free conditions. | Synthesis of functionalized polydimethylsiloxanes and carbosilane dendrimers. | rsc.org |
Q & A
Q. Comparison with Analogues
| Compound | Solubility in Hexane | Solubility in Ethanol |
|---|---|---|
| Ethoxydimethylphenylsilane | High | Moderate |
| Trimethylsilane | Very High | Insoluble |
| Phenyltrimethoxysilane | Low | High |
Advanced: How does substitution symmetry affect silane reactivity in asymmetric catalysis?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., tert-butyl) on silicon reduce enantioselectivity by hindering substrate approach.
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl) increase Lewis acidity, accelerating hydrosilylation .
Case Study : Asymmetric induction drops from 92% ee (methyl groups) to 75% ee (tert-butyl) in hydroamination .
Basic: What safety protocols are critical for handling silane derivatives?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation (TLV = 5 ppm for most silanes) .
- Storage : Store under N2 at ≤4°C to prevent hydrolysis .
- PPE : Chemical-resistant gloves (nitrile) and goggles .
Advanced: How to design degradation studies for silanes under environmental conditions?
Methodological Answer:
- Variables : pH (4–10), UV exposure, humidity.
- Analytical Methods : GC-MS to track silanol byproducts.
- Example : Ethoxydimethylphenylsilane hydrolyzes to dimethylsilanol (half-life = 48 h at pH 7) .
Basic: How does Ethoxydimethylphenylsilane compare to chlorinated analogues in reactivity?
Methodological Answer:
- Chlorinated Analogues : Higher electrophilicity (e.g., ethylphenyldichlorosilane reacts instantly with water).
- Ethoxy Derivative : Slower hydrolysis (days vs. seconds) due to stabilized Si–O bond .
Advanced: What strategies improve enantioselectivity in silane-based catalytic systems?
Methodological Answer:
- Ligand Design : Chiral bis(indenyldimethylsilane) ligands enhance steric control (e.g., 94% ee in cyclopropanation) .
- Additives : Lewis acids (e.g., ZnCl2) polarize Si–H bonds, improving selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
